9-(2-Chloropropyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione
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Overview
Description
9-(2-Chloropropyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione , also known as xanthine , is a purine base found in various human body tissues and fluids. It plays a role in purine degradation and is a precursor for several stimulants, including caffeine, theophylline, and theobromine .
Synthesis Analysis
The synthesis of xanthine involves enzymatic transformations. It is created from guanine by guanine deaminase and from hypoxanthine by xanthine oxidoreductase. Additionally, it can be formed from xanthosine by purine nucleoside phosphorylase. Xanthine is subsequently converted to uric acid by the action of the xanthine oxidase enzyme .
Molecular Structure Analysis
Xanthine has the systematic name 3,7-dihydropurine-2,6-dione . Its chemical formula is C₅H₄N₄O₂ , and its molar mass is approximately 152.11 g/mol . It appears as a white solid and decomposes upon melting. The molecular structure consists of a purine ring with two oxygen atoms (at positions 2 and 6) and a nitrogen atom (at position 7) in the dihydropyrimidine portion .
Chemical Reactions Analysis
Xanthine participates in various reactions related to purine metabolism. Notably, it is converted to uric acid by xanthine oxidase. Additionally, derivatives of xanthine act as mild stimulants and bronchodilators. They mainly oppose the actions of adenosine, increasing alertness in the central nervous system .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(2-chloropropyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O2/c1-8(14)7-18-5-4-6-19-9-10(15-12(18)19)16(2)13(21)17(3)11(9)20/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYLFHUEKBSMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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